Cloruro de aluminio hexahidratado

Descripción general

Descripción

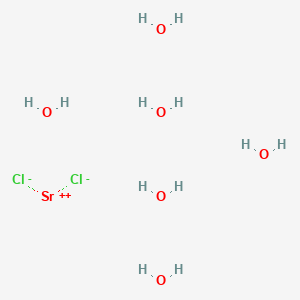

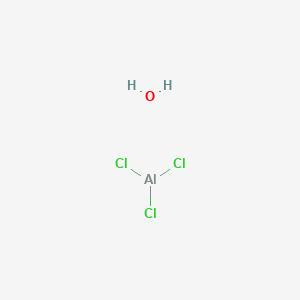

Aluminum chloride hydrate is a chemical compound with the formula AlCl₃·xH₂O. It is a hydrated form of aluminum chloride, where water molecules are coordinated to the aluminum ion. This compound is typically found as colorless crystals and is highly hygroscopic, meaning it readily absorbs moisture from the air. Aluminum chloride hydrate is used in various industrial and laboratory applications due to its reactivity and catalytic properties .

Aplicaciones Científicas De Investigación

Electrólisis para la producción de aluminio de alta pureza

El cloruro de aluminio hexahidratado se utiliza en el proceso de electrólisis para producir aluminio de alta pureza. Este método se considera una alternativa al ciclo Bayer-Hall-Héroult convencional, especialmente para cantidades moderadas de producción . El proceso de cloro, que involucra la electrólisis de cloruro de aluminio, está ganando atención debido a su potencial para desarrollarse como un método de producción eficiente .

Catalizador en síntesis orgánica

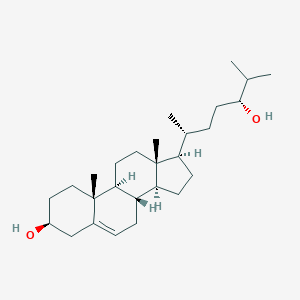

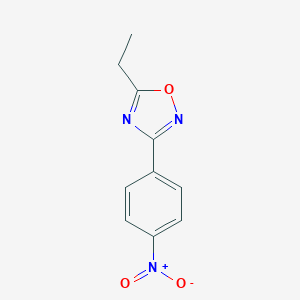

En el campo de la química orgánica, el this compound sirve como catalizador para la reacción de alquilación de Friedel-Crafts . Esta reacción es fundamental en la síntesis de compuestos orgánicos complejos, incluidos los productos farmacéuticos y los productos químicos finos.

Producción de aerogeles de alúmina

El this compound actúa como precursor en el método de procesamiento sol-gel para sintetizar aerogeles de alúmina de alta superficie . Estos aerogeles tienen aplicaciones en aislamiento, como adsorbentes y en catálisis debido a su alta porosidad y superficie.

Dopaje para películas delgadas

El compuesto se utiliza como dopante en la síntesis de películas delgadas de ZnO dopado con Al mediante pirólisis por pulverización ultrasónica . Estas películas delgadas son importantes en la electrónica y la optoelectrónica por sus propiedades conductoras y transparentes.

Alúmina a partir de arcilla

La investigación ha explorado la recuperación de this compound y alúmina a partir de arcilla caolinítica . Este proceso es importante para producir alúmina a partir de materias primas nacionales, con modificaciones destinadas a mejorar la economía de la lixiviación de arcilla-HCl.

Estudios de hidrólisis térmica

El this compound se somete a hidrólisis térmica como parte del proceso de producción de alúmina a partir de materias primas con alto contenido de silicio . Los estudios sobre la hidrólisis térmica del this compound ayudan a comprender la composición de fase y las propiedades físicas del polvo de alúmina resultante.

Cloración de alúmina

El compuesto está involucrado en el proceso de cloración de alúmina, que es un paso en la preparación de alúmina con alta reactividad hacia el cloro . Esto es particularmente relevante para la producción de metal de aluminio mediante electrólisis.

Investigación fisicoquímica

El this compound es objeto de estudios fisicoquímicos para comprender su comportamiento en diversas condiciones, como en presencia de agentes reductores durante la calcinación . Estos estudios contribuyen al desarrollo de nuevos materiales y procesos en la metalurgia.

Mecanismo De Acción

Target of Action

Aluminum chloride hydrate, also known as aluminum chlorohydrate, primarily targets the eccrine sweat ducts in the human body . It is commonly used as an active ingredient in antiperspirants . In water purification, it acts as a coagulant to remove dissolved organic matter and colloidal particles present in suspension .

Mode of Action

The mode of action of aluminum chloride hydrate involves the formation of a tenuous membrane within the sweat ducts. This is achieved by the aluminum salts plugging the eccrine sweat pores and forming aggregates with sweat proteins that bind to the wall of the sweat duct . This action effectively reduces excessive sweating .

Biochemical Pathways

It is known that aluminum chloride hydrate can cause hazardous effects, including detrimental biochemical and histological changes, when there is increased concentration in the body

Pharmacokinetics

It is known that the penetration of aluminum chlorohydrate following dermal application is minimal, with the rate being around 001% and up to 006% in pre-damaged skin .

Result of Action

The primary result of the action of aluminum chloride hydrate is the reduction of excessive sweating when used as an antiperspirant . In water purification, it helps in the removal of dissolved organic matter and colloidal particles . Long-term exposure to aluminum chloride hydrate can lead to hazardous effects, including detrimental biochemical and histological changes .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Aluminum chloride hydrate are not fully understood. It is known that Aluminum chloride hydrate can interact with various biomolecules. For instance, it has been reported that Aluminum chloride can stimulate the expression of acetylcholinesterase , an important enzyme involved in neurotransmission.

Cellular Effects

The cellular effects of Aluminum chloride hydrate are complex and can vary depending on the context. For example, Aluminum chloride has been used to induce Alzheimer’s disease in rat models . In these models, Aluminum chloride exposure led to significant declines in cognitive function and alterations in antioxidant enzyme levels .

Molecular Mechanism

It is known that Aluminum chloride can form a large aluminum polycation , which may interact with various biomolecules and influence cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, Aluminum chloride hydrate can undergo various changes over time. For example, it has been reported that Aluminum chloride hydrate can decompose to generate hydrochloric acid gas when exposed to air .

Dosage Effects in Animal Models

The effects of Aluminum chloride hydrate can vary with different dosages in animal models. For example, in a study where rats were intraperitoneally administered with Aluminum chloride at a dose of 100 mg/kg body weight for 60 days, it stimulated the expression of acetylcholinesterase .

Metabolic Pathways

It is known that Aluminum chloride can interact with glucose metabolism .

Transport and Distribution

Due to its water-soluble nature , it is likely that it can be transported and distributed within cells and tissues through aqueous channels.

Subcellular Localization

Given its water-soluble nature , it is likely that it can be found in various aqueous compartments within the cell.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aluminum chloride hydrate can be synthesized by reacting aluminum metal with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the hydrated form: [ \text{2Al} + 6\text{HCl} \rightarrow 2\text{AlCl}_3 + 3\text{H}_2 ] The aluminum chloride formed in this reaction can then be hydrated by dissolving it in water and allowing it to crystallize as the hydrate .

Industrial Production Methods: In industrial settings, aluminum chloride hydrate is often produced by the chlorination of alumina (aluminum oxide) in the presence of carbon at high temperatures. This process involves the following steps:

Chlorination: Alumina is reacted with chlorine gas in the presence of carbon to produce aluminum chloride. [ \text{Al}_2\text{O}_3 + 3\text{Cl}_2 + 3\text{C} \rightarrow 2\text{AlCl}_3 + 3\text{CO} ]

Hydration: The aluminum chloride is then dissolved in water to form the hydrate.

Types of Reactions:

Oxidation and Reduction: Aluminum chloride hydrate can undergo redox reactions, although it is more commonly involved in other types of chemical processes.

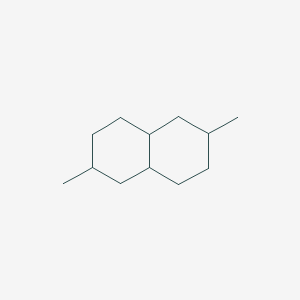

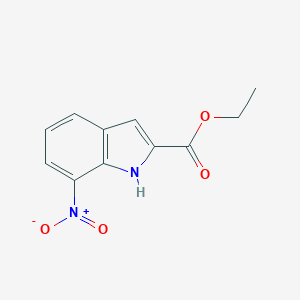

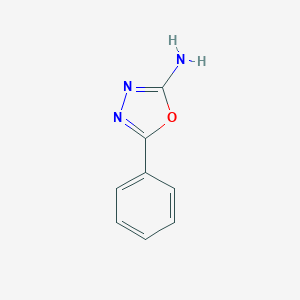

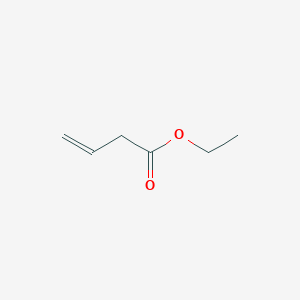

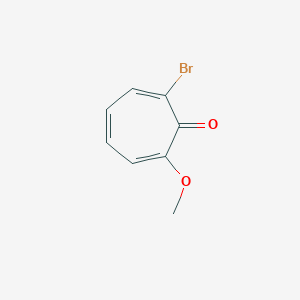

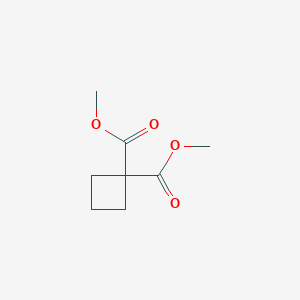

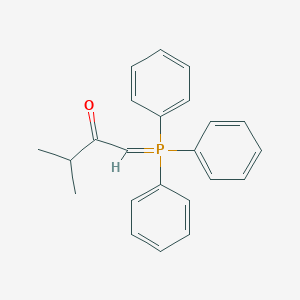

Substitution Reactions: It acts as a Lewis acid and can participate in substitution reactions, particularly in the Friedel-Crafts alkylation and acylation reactions.

Hydrolysis: When dissolved in water, aluminum chloride hydrate can hydrolyze to form aluminum hydroxide and hydrochloric acid. [ \text{AlCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Al(OH)}_3 + 3\text{HCl} ]

Common Reagents and Conditions:

Friedel-Crafts Reactions: Aluminum chloride hydrate is used as a catalyst in Friedel-Crafts alkylation and acylation reactions, where it facilitates the formation of carbon-carbon bonds.

Hydrolysis: The hydrolysis reaction typically occurs in aqueous solutions at room temperature.

Major Products:

Friedel-Crafts Reactions: The major products are alkylated or acylated aromatic compounds.

Hydrolysis: The major products are aluminum hydroxide and hydrochloric acid.

Chemistry:

Catalysis: Aluminum chloride hydrate is widely used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions.

Precursor for Alumina: It serves as a precursor for the synthesis of high surface area alumina aerogels by sol-gel processing methods.

Biology and Medicine:

Antiperspirants: Aluminum chloride hydrate is used in antiperspirant formulations to reduce sweating by blocking sweat ducts.

Industry:

Comparación Con Compuestos Similares

Aluminum Chloride (Anhydrous): AlCl₃, used in similar catalytic applications but lacks the water of hydration.

Aluminum Chlorohydrate: Al₂Cl(OH)₅, used primarily in antiperspirants and water treatment.

Aluminum Sulfate: Al₂(SO₄)₃, used in water purification and as a mordant in dyeing.

Uniqueness: Aluminum chloride hydrate is unique due to its hydrated form, which makes it more suitable for certain applications where the presence of water is beneficial. Its high solubility in water and ability to act as a Lewis acid in aqueous solutions distinguish it from its anhydrous counterpart .

Propiedades

IUPAC Name |

trichloroalumane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYKLJBSARHIDI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Al](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl3H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-13-6, 10124-27-3 | |

| Record name | Aluminum trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

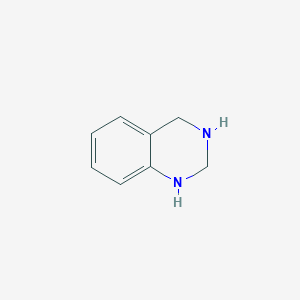

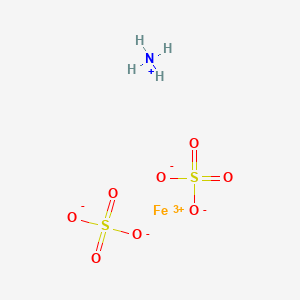

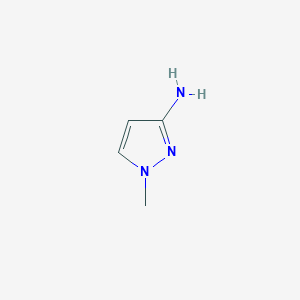

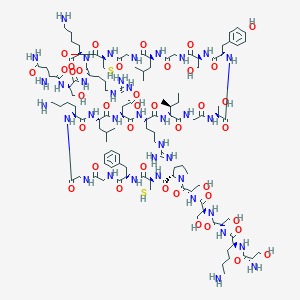

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.